

Spectroscopic Data for 4,6-Dichloro-2-ethylpyrimidine: A Technical Guide

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Compound of Interest

Compound Name: 4,6-Dichloro-2-ethylpyrimidine

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Abstract

This technical guide addresses the spectroscopic data for the compound **4,6-Dichloro-2-ethylpyrimidine**. A comprehensive search of publicly available scientific databases and literature was conducted to collate nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This document presents the findings of this search, provides generalized experimental protocols for these spectroscopic techniques, and includes a workflow for the spectroscopic analysis of synthesized compounds.

It is important to note that as of the date of this publication, specific experimental spectroscopic data for **4,6-Dichloro-2-ethylpyrimidine** is not readily available in the public domain. Consequently, this guide provides spectroscopic data for closely related analogues, namely 4,6-dichloro-2-methylpyrimidine and 4,6-dichloropyrimidine, to serve as a reference for researchers.

Spectroscopic Data of Analogous Compounds

Due to the absence of specific experimental data for **4,6-Dichloro-2-ethylpyrimidine**, the following sections detail the available spectroscopic information for its structural analogues. These data can provide valuable insights into the expected spectral characteristics of the target compound.

4,6-Dichloro-2-methylpyrimidine (CAS: 1780-26-3)

The data for this compound is limited, with most database entries referencing the availability of spectra without providing detailed peak information.

Table 1: Summary of Available Spectroscopic Data for 4,6-Dichloro-2-methylpyrimidine

Spectroscopic Technique	Data Availability	Source
Mass Spectrometry (GC-MS)	Spectrum available	PubChem[1]
Infrared Spectroscopy (ATR-IR)	Spectrum available	PubChem

Further detailed analysis of the spectra is recommended by consulting the source databases.

4,6-Dichloropyrimidine (CAS: 1193-21-1)

More comprehensive spectroscopic data is available for the unsubstituted analogue, 4,6-dichloropyrimidine.

Table 2: ^1H NMR Spectroscopic Data for 4,6-Dichloropyrimidine

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J)	Solvent	Reference
8.824	Singlet	-	CDCl_3	ChemicalBook[2]
7.460	Singlet	-	CDCl_3	ChemicalBook[2]

Table 3: ^{13}C NMR Spectroscopic Data for 4,6-Dichloropyrimidine

Chemical Shift (ppm)	Solvent	Reference
162.0	$\text{CDCl}_3/\text{DMSO-d}_6$	SpectraBase[3]
158.5	$\text{CDCl}_3/\text{DMSO-d}_6$	SpectraBase[3]
121.5	$\text{CDCl}_3/\text{DMSO-d}_6$	SpectraBase[3]

Table 4: Infrared (IR) Spectroscopic Data for 4,6-Dichloropyrimidine

Wavenumber (cm ⁻¹)	Interpretation	Reference
3050	C-H stretch (aromatic)	NIST[4]
1550	C=N stretch	NIST[4]
1530	C=C stretch	NIST[4]
1380	C-H bend	NIST[4]
1200	C-Cl stretch	NIST[4]
840	C-H out-of-plane bend	NIST[4]

Note: The interpretations are approximate and based on typical vibrational modes.

Table 5: Mass Spectrometry (MS) Data for 4,6-Dichloropyrimidine

m/z	Relative Intensity (%)	Interpretation	Reference
148	100	[M] ⁺ (Molecular ion)	NIST[5]
113	65	[M-Cl] ⁺	NIST[5]
150	30	[M+2] ⁺ (Isotope peak)	NIST[5]
76	20	[M-2Cl] ⁺	NIST[5]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for pyrimidine derivatives. These are intended as a guide and may require optimization based on the specific compound and available instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh 5-10 mg of the purified solid sample for ^1H NMR (20-50 mg for ^{13}C NMR) and place it in a clean, dry vial.[6]
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).[6]
- Ensure the sample is fully dissolved, using vortexing or sonication if necessary.[6]
- If particulates are present, filter the solution through a pipette with a cotton or glass wool plug into a clean NMR tube.
- Cap the NMR tube and label it appropriately.

 ^1H NMR Acquisition:

- Spectrometer: A 300 MHz or higher field NMR spectrometer.
- Pulse Sequence: Standard single-pulse sequence.
- Solvent: CDCl₃ or DMSO-d₆.
- Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
- Number of Scans: 16-32.
- Relaxation Delay: 1-2 seconds.

 ^{13}C NMR Acquisition:

- Spectrometer: A 75 MHz or higher field NMR spectrometer.
- Pulse Sequence: Standard proton-decoupled single-pulse sequence.
- Solvent: CDCl₃ or DMSO-d₆.
- Internal Standard: TMS at 0 ppm or solvent peak.
- Number of Scans: 1024 or more, depending on sample concentration.

- Relaxation Delay: 2-5 seconds.[7]

Infrared (IR) Spectroscopy

For solid samples, several preparation methods can be employed.

KBr Pellet Method:

- Grind 1-2 mg of the solid sample with an agate mortar and pestle.[8]
- Add 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly.[8]
- Transfer the mixture to a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[8]
- Place the pellet in the sample holder of the FT-IR spectrometer for analysis.

Thin Solid Film Method:

- Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride or acetone.[9]
- Place a drop of the solution onto a salt plate (e.g., KBr or NaCl).[9]
- Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[9]
- Mount the plate in the spectrometer for analysis.

Attenuated Total Reflectance (ATR) Method:

- Ensure the ATR crystal is clean.
- Place the powdered solid sample directly onto the crystal.[8]
- Apply pressure to ensure good contact between the sample and the crystal.[8]
- Acquire the spectrum directly.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol: GC-MS is suitable for volatile and thermally stable compounds.[10]

Sample Preparation:

- Dissolve approximately 1 mg of the sample in 1-2 mL of a volatile organic solvent such as dichloromethane or hexane.[11]
- Ensure the solution is free of particles by filtration or centrifugation if necessary.[11]
- Transfer the solution to a GC vial.

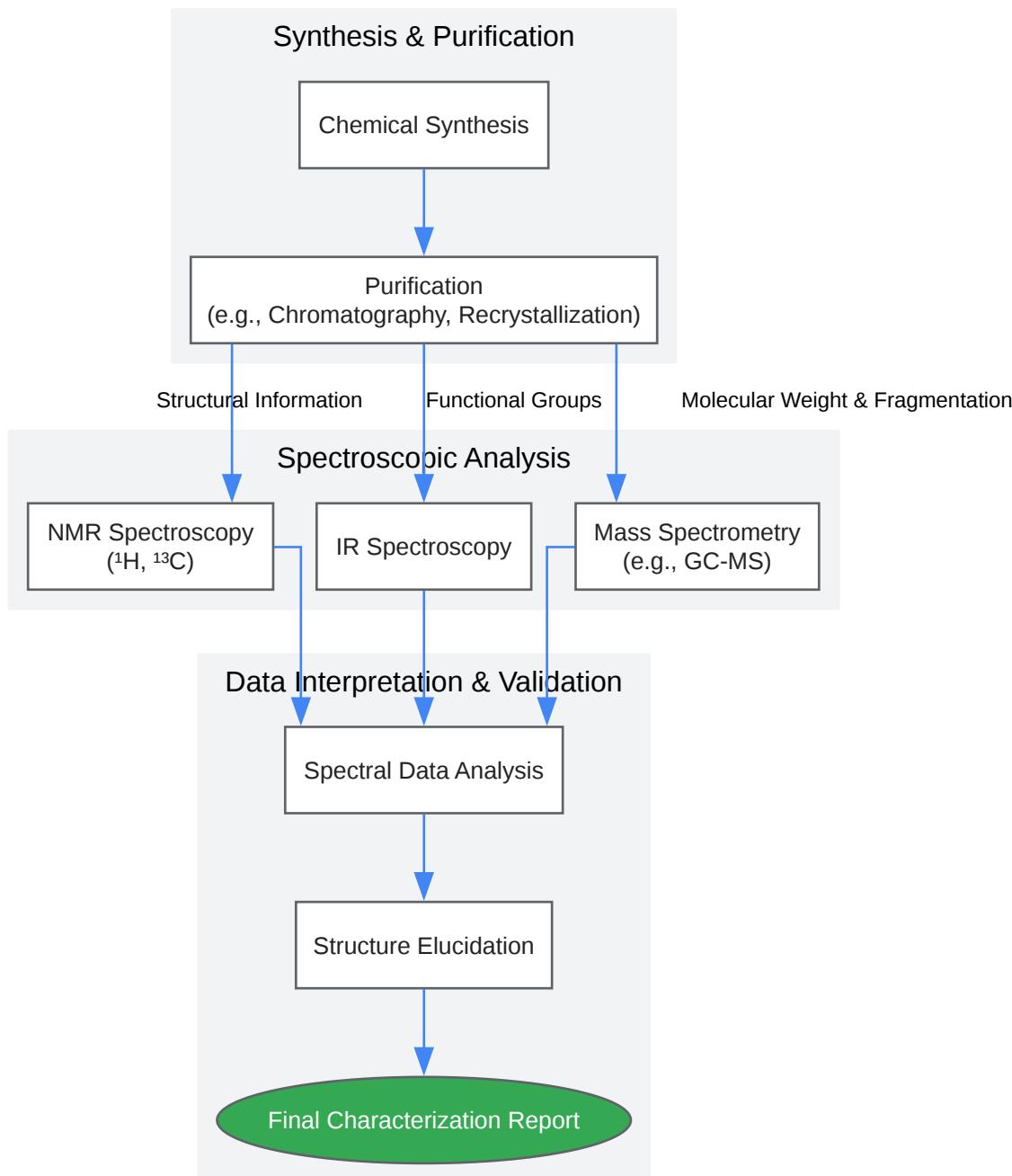
Instrumentation and Conditions:

- Injection Volume: 1 μ L.
- Inlet Temperature: 250 °C.
- Carrier Gas: Helium.
- GC Column: A standard non-polar column (e.g., DB-5ms).
- Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
- Ionization Mode: Electron Ionization (EI) at 70 eV.[10]
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: 40-400 m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like **4,6-Dichloro-2-ethylpyrimidine**.

General Workflow for Spectroscopic Characterization

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Caption: A flowchart illustrating the general process from chemical synthesis to final structural characterization using various spectroscopic methods.

Conclusion

While direct experimental spectroscopic data for **4,6-Dichloro-2-ethylpyrimidine** remains elusive in currently accessible databases, this guide provides a foundational resource for researchers by presenting data from its closest analogues, 4,6-dichloro-2-methylpyrimidine and 4,6-dichloropyrimidine. The provided generalized experimental protocols and the analytical workflow offer a practical framework for the synthesis and characterization of this and similar compounds. It is recommended that researchers synthesizing **4,6-Dichloro-2-ethylpyrimidine** for the first time perform a full suite of spectroscopic analyses to definitively characterize the compound and contribute this valuable data to the scientific community.

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